molecular formula C4H9NO B3431452 1-Aziridineethanol CAS No. 9016-04-0

1-Aziridineethanol

Cat. No.: B3431452
CAS No.: 9016-04-0
M. Wt: 87.12 g/mol
InChI Key: VYONOYYDEFODAJ-UHFFFAOYSA-N
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Description

1-aziridine ethanol is a clear colorless to yellow liquid. (NTP, 1992)
2-(1-Aziridinyl)ethanol is a tertiary amine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aziridin-1-yl)ethanol
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InChI

InChI=1S/C4H9NO/c6-4-3-5-1-2-5/h6H,1-4H2
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InChI Key

VYONOYYDEFODAJ-UHFFFAOYSA-N
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Canonical SMILES

C1CN1CCO
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Molecular Formula

C4H9NO
Record name 1-AZIRIDINE ETHANOL
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Related CAS

9016-04-0
Record name 1-Aziridineethanol, homopolymer
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DSSTOX Substance ID

DTXSID0024551
Record name 1-Aziridineethanol
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Molecular Weight

87.12 g/mol
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Physical Description

1-aziridine ethanol is a clear colorless to yellow liquid. (NTP, 1992), Colorless liquid; [Hawley] Colorless or yellow liquid; [CAMEO]
Record name 1-AZIRIDINE ETHANOL
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Boiling Point

309 to 313 °F at 760 mmHg (NTP, 1992), 168 °C
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Flash Point

153 °F (NTP, 1992), 85 °C, 185 °F (open cup)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in organic solvents, Miscible with water
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Density

1.088 (NTP, 1992) - Denser than water; will sink, 1.088 g/cu cm at 25 °C
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Vapor Pressure

0.49 [mmHg]
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Color/Form

Colorless liquid

CAS No.

1072-52-2
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Foundational & Exploratory

1-Aziridineethanol: Chemical Architecture, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Aziridineethanol Chemical Properties and Structure Content Type: In-depth Technical Guide

Technical Whitepaper for Research & Development Professionals

Executive Summary

This compound (CAS 1072-52-2), also known as N-(2-hydroxyethyl)aziridine, represents a unique class of bifunctional heterocyclic building blocks.[1] Characterized by the high ring strain of the aziridine moiety (~26-27 kcal/mol) coupled with a pendant hydroxyl group, this molecule serves as a versatile "chemical toggle." It remains stable under neutral conditions but exhibits rapid, regioselective ring-opening or polymerization upon protonation or Lewis acid activation.

This guide provides a comprehensive analysis of its physicochemical properties, mechanistic pathways, and utility as a high-performance crosslinker in polymer science and a scaffold in pharmaceutical synthesis.

Molecular Architecture & Physicochemical Profile

Structural Dynamics

The reactivity of this compound is defined by the geometric distortion of the three-membered nitrogen ring. Unlike acyclic amines, the internal bond angles (~60°) deviate significantly from the ideal sp³ tetrahedral angle (109.5°), creating substantial Baeyer strain .

  • Nitrogen Inversion: The substituent on the nitrogen (the hydroxyethyl group) increases the barrier to nitrogen inversion compared to acyclic amines, but the ring remains highly susceptible to electrophilic attack.

  • Electronic Character: The lone pair on the nitrogen is less basic (pKa of conjugate acid ~7.9) than typical secondary amines due to the increased s-character of the nitrogen orbitals in the strained ring.

Physicochemical Constants
PropertyValueUnitCondition
CAS Number 1072-52-2--
Molecular Formula C₄H₉NO--
Molecular Weight 87.12 g/mol -
Appearance Clear, colorless to yellow liquid-Ambient
Boiling Point 154 - 168°C760 mmHg
Density 1.088g/mL25°C
Refractive Index 1.4560nD20°C
Solubility Miscible-Water, Alcohols
Flash Point ~67 (153)°C (°F)Closed Cup
Vapor Pressure 0.49mmHg25°C

Synthetic Routes & Manufacturing[7]

The synthesis of this compound typically involves the direct hydroxyethylation of the parent aziridine (ethyleneimine). This reaction must be controlled strictly to prevent oligomerization.

Primary Synthesis Protocol: Ethylene Oxide Addition

Reaction:



Operational Logic: The reaction proceeds via the nucleophilic attack of the aziridine nitrogen on the epoxide ring of ethylene oxide. Because the product contains a hydroxyl group that can react with further ethylene oxide (forming polyethers) or initiate aziridine ring opening, stoichiometry and temperature control are critical.

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a glass-lined reactor with dry nitrogen. Moisture initiates premature ring opening.

  • Precursor Charge: Charge Aziridine (Ethyleneimine) into the reactor. Cool to 10°C.

  • Addition: Slowly feed Ethylene Oxide (1.05 molar eq) into the liquid phase, maintaining internal temperature < 20°C to prevent runaway exotherms.

  • Digest: Allow temperature to rise to 45-50°C for 2 hours to ensure completion.

  • Distillation: Purify via vacuum distillation. This compound distills at reduced pressure (avoid high pot temperatures to prevent polymerization).

Reactivity & Mechanistic Pathways[8][9][10]

The utility of this compound stems from its dual reactivity: the hydroxyl group acts as a nucleophile, while the aziridine ring acts as a latent electrophile.

Acid-Catalyzed Ring Opening

In the presence of Bronsted or Lewis acids, the aziridine nitrogen is protonated/complexed, activating the adjacent carbons for nucleophilic attack. This is the primary mechanism for its use in derivatization.

RingOpening Start This compound (Neutral) Protonation Protonation (H+ or Lewis Acid) Start->Protonation Activation Activated Aziridinium Ion (Activated Electrophile) Protonation->Activated Formation of Strained Cation Nucleophile Nucleophile Attack (Nu:) Activated->Nucleophile Regioselective Attack Product Ring-Opened Amino Alcohol Nucleophile->Product Strain Release (~27 kcal/mol)

Figure 1: Mechanism of acid-catalyzed aziridine ring opening. The relief of ring strain drives the reaction forward.

Cationic Polymerization

Without a terminating nucleophile, the activated aziridinium ion can be attacked by the nitrogen of another this compound molecule. This leads to Poly(hydroxyethylethyleneimine) , a branched polymer used in adhesives.

  • Initiation: Protonation of monomer.

  • Propagation: Nucleophilic attack by monomer N on activated ring C.

  • Termination: Depletion of monomer or addition of strong nucleophile (e.g., hydroxide).

Applications in Drug Development & Materials

Pharmaceutical Intermediates

This compound is rarely a drug itself due to alkylating toxicity, but it is a vital intermediate.

  • Hydantoin Synthesis: Reacts with isocyanates to form urea derivatives which cyclize to hydantoins.

  • Prodrug Linkers: The hydroxyethyl arm allows attachment to carboxylic acid drugs via ester linkages, while the aziridine moiety can serve as a "warhead" in experimental chemotherapeutics (alkylating DNA).

High-Performance Crosslinking

In material science, it serves as a trifunctional crosslinker when reacted with polyfunctional isocyanates or acrylates.

Protocol: Latex Crosslinking

  • Formulation: Add 1-3% w/w this compound to a carboxylated latex emulsion (pH > 9). At high pH, the aziridine is stable.

  • Application: Coat the substrate and dry.

  • Curing: As water evaporates and the film becomes acidic (or upon heating), the carboxyl groups of the latex protonate the aziridine ring.

  • Crosslink Formation: The carboxylate anion attacks the ring, forming an ester linkage and locking the polymer network.

Crosslinking Latex Carboxylated Polymer (Latex) Mix Stable Emulsion (pH > 9) Latex->Mix Crosslinker This compound Crosslinker->Mix Drying Drying / Curing (pH Drop) Mix->Drying Water Evaporation Network Crosslinked Network (Ester-Amine Linkages) Drying->Network Ring Opening by -COOH

Figure 2: pH-triggered crosslinking mechanism for carboxylated polymers.

Safety, Toxicology & Handling

CRITICAL WARNING: Aziridines are potent alkylating agents. This compound is classified as highly toxic and a potential carcinogen.

Toxicology Profile
  • Mechanism: Direct alkylation of DNA (guanine residues), leading to crosslinking and apoptosis/mutagenesis.

  • Acute Effects: Severe irritation to eyes, skin, and respiratory tract. Inhalation may cause delayed pulmonary edema.

  • LD50: Oral (rat) ~20-50 mg/kg (estimated based on analogs).

Handling Protocols
  • Engineering Controls: Handle only in a certified chemical fume hood or glovebox.

  • PPE: Butyl rubber gloves (nitrile is often permeable to small aziridines), chemical splash goggles, and face shield.

  • Decontamination: Spills should be neutralized immediately with 5% aqueous acetic acid (to open the ring) followed by dilution, or specific nucleophilic decontamination solutions (e.g., thiosulfate).

References

  • National Institute of Standards and Technology (NIST). "this compound." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. "this compound Compound Summary."[2] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. "General methods for Aziridine synthesis and Ring Opening." Org.[1][3][4] Synth. Coll. Vol. various. (Validated general reactivity patterns).

  • World Health Organization (IARC). "Aziridine and Aziridine Derivatives." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (Reference for toxicity class).

Sources

Spectroscopic data of 1-Aziridineethanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary[1]

1-Aziridineethanol (CAS 1072-52-2), also known as N-(2-hydroxyethyl)aziridine, is a bifunctional intermediate characterized by a highly strained three-membered aziridine ring and a primary hydroxyl group.[1] Its utility in drug development stems from its reactivity as an alkylating agent and a precursor for complex heterocyclic synthesis.[1]

Critical Safety Warning: As an aziridine derivative, this compound is a potent alkylating agent.[1] It poses significant toxicity risks (mutagenicity/carcinogenicity).[1] All spectroscopic analyses described below require handling in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield).

Chemical Identity
PropertyData
IUPAC Name 2-(Aziridin-1-yl)ethan-1-ol
Molecular Formula C

H

NO
Molecular Weight 87.12 g/mol
SMILES OCCN1CC1
Boiling Point ~167–168 °C

Part 2: Structural & Reactivity Analysis[1]

The spectroscopic signature of this compound is defined by the tension between the strained aziridine ring (60° bond angles) and the flexible hydroxyethyl tail.

Key Structural Features for Spectroscopy[1]
  • Aziridine Ring: The high

    
    -character of the C-H bonds in the three-membered ring shifts vibrational frequencies (IR) and shielding constants (NMR) to unique regions compared to acyclic amines.[1]
    
  • Nitrogen Inversion: The nitrogen atom undergoes pyramidal inversion, but at room temperature, it is rapid enough to average NMR signals, though broadening may occur at lower temperatures.

  • Hydroxyl Group: Provides a diagnostic exchangeable proton in NMR and a broad hydrogen-bonding band in IR.[1]

Part 3: Mass Spectrometry (EI-MS)

Electron Ionization (EI) mass spectrometry is the primary tool for structural confirmation.[1] The molecule exhibits a distinct fragmentation pattern driven by the stability of the aziridinyl cation and alpha-cleavage of the alcohol.

Fragmentation Logic[1][3]
  • Molecular Ion (M

    
    ):  Observed at m/z 87 .[1]
    
  • Base Peak (m/z 56): The most abundant ion arises from the loss of the hydroxymethyl group (

    
    CH
    
    
    
    OH, mass 31). This generates a stable
    
    
    -methylene aziridinium cation.[1]
  • Aziridine Ring Fragment (m/z 42): Cleavage of the side chain leaves the aziridine ring moiety [C

    
    H
    
    
    
    N]
    
    
    .[1]
  • Loss of Water (m/z 69): A less common pathway involving dehydration [M - 18]

    
    .[1]
    
Fragmentation Pathway Diagram[1][4]

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 87 Frag_56 Base Peak [M - CH2OH]+ m/z 56 M_Ion->Frag_56 - CH2OH (31) Frag_42 Aziridine Ring [C2H4N]+ m/z 42 M_Ion->Frag_42 - C2H5O (45) Frag_31 Hydroxymethyl [CH2OH]+ m/z 31 M_Ion->Frag_31 Alpha Cleavage

Figure 1: EI-MS fragmentation pathway showing the dominant loss of the hydroxymethyl group.[1]

Part 4: Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the strained ring system from the alcohol functionality.

Diagnostic Bands Table[1]
Wavenumber (cm

)
AssignmentStructural Origin
3200–3450 O-H StretchBroad band due to intermolecular H-bonding of the alcohol.[1]
3010–3060 C-H Stretch (Ring)Critical Diagnostic: C-H bonds in the strained aziridine ring have higher

-character, appearing >3000 cm

(unlike typical alkanes).[1]
2850–2950 C-H Stretch (Alkyl)Symmetric/Asymmetric stretching of the ethyl side chain (-CH

-).[1]
1450–1470 CH

Scissoring
Deformation of the side chain methylenes.
1150–1250 C-N StretchRing C-N vibration (often coupled with other modes).
1040–1070 C-O StretchCharacteristic strong band for primary alcohols.[1]

Experimental Note: The O-H stretch intensity will vary based on sample concentration and solvent (neat vs. dilute in CCl


) due to hydrogen bonding dynamics.

Part 5: NMR Spectroscopy

Nuclear Magnetic Resonance provides the definitive map of the carbon skeleton. The aziridine ring protons are highly shielded, appearing significantly upfield compared to standard amines.

H NMR Data (400 MHz, CDCl )
Shift (

, ppm)
MultiplicityIntegralAssignmentNotes
1.15 – 1.70 Multiplet4HAziridine Ring (-CH

-)

Highly shielded due to ring current/strain.[1] Often appears as an AA'BB' system or two complex multiplets.[1]
2.35 – 2.50 Triplet (

Hz)
2HN-CH

-CH

-OH
Protons alpha to the nitrogen (exocyclic).[1]
2.8 – 3.5 Broad Singlet1H-OH Exchangeable; shift is concentration/solvent dependent.[1]
3.60 – 3.75 Triplet (

Hz)
2HN-CH

-CH

-OH
Protons alpha to the oxygen (deshielded).[1]
C NMR Data (100 MHz, CDCl )
Shift (

, ppm)
AssignmentNotes
27.0 – 30.0 Aziridine Ring CarbonsHigh field signal characteristic of the strained 3-membered ring.[1]
60.5 – 61.5 N-C H

-CH

-OH
Methylene carbon attached to Nitrogen.[1]
62.0 – 63.0 N-CH

-C H

-OH
Methylene carbon attached to Oxygen.[1]

Note: The exact chemical shifts may vary slightly (


 0.5 ppm) depending on concentration and trace acid presence, which can protonate the nitrogen and shift signals downfield.

Part 6: Experimental Protocols

Workflow for Structural Validation

This protocol ensures data integrity while managing the stability of the aziridine ring, which is prone to ring-opening polymerization (ROP) in the presence of nucleophiles or acids.

Analysis_Workflow cluster_Prep Sample Preparation Sample Sample: this compound (Store at -20°C) Solvent Solvent Selection: CDCl3 (Neutralized with K2CO3) Avoid Acidic Impurities! Sample->Solvent Tube Transfer to NMR Tube (Keep Cold < 4°C) Solvent->Tube Analysis Acquisition Tube->Analysis Immediate Run Data Data Processing Analysis->Data FT & Integration

Figure 2: Workflow for handling labile aziridine samples for NMR analysis.

Step-by-Step Protocol
  • Solvent Preparation (Critical):

    • Standard CDCl

      
       often contains traces of HCl or DCl, which will catalyze the ring-opening of aziridine.
      
    • Action: Pass CDCl

      
       through a small plug of basic alumina or store over anhydrous K
      
      
      
      CO
      
      
      before use.[1]
  • NMR Sample Prep:

    • Dissolve ~10 mg of this compound in 0.6 mL of neutralized CDCl

      
      .
      
    • Acquire spectra immediately.[1] Do not heat the sample.

  • Mass Spec Injection:

    • Use direct injection or GC-MS with a non-polar column (e.g., DB-5).[1]

    • Injector Temp: Keep below 200°C if possible to prevent thermal degradation before ionization.

Part 7: References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1] Link[1]

  • PubChem. Compound Summary: this compound (CID 14074).[1] National Library of Medicine.[1] Link[1]

  • ChemicalBook. this compound NMR and Properties Data.Link[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent referencing standards).[1][4] Link[1]

Sources

Mechanistic & Reactivity Profile: 1-Aziridineethanol (N-Hydroxyethylaziridine)

[1]

Executive Summary

This compound (CAS: 1072-52-2) represents a unique class of "functionalized" aziridines.[1] Unlike simple N-alkyl aziridines, the presence of the

The Aziridine Pharmacophore & The Unique Position of this compound

The reactivity of aziridines is driven by ring strain (~27 kcal/mol) , which is comparable to cyclopropanes but enhanced by the presence of the nitrogen heteroatom. The reactivity is heavily gated by the nature of the substituent on the nitrogen atom.

This compound occupies a "hybrid" space in reactivity:

  • Electronic Nature: It is an N-alkyl aziridine (electron-donating), making the nitrogen basic (

    
     of conjugate acid 
    
    
    7.9–8.[1]5) and the ring carbons less electrophilic compared to N-acyl aziridines.[1]
  • Functional Nature: The pendant hydroxyl group (-CH

    
    CH
    
    
    OH) is not merely a bystander; it acts as an internal nucleophile, a hydrogen-bond donor, and a polymerization initiator.[1]

Mechanistic Deep Dive: The N-Substituent Effect

To understand this compound, one must contrast it with other N-substituted variants.[1] The N-substituent dictates the transition state energy for ring opening.

Table 1: Comparative Reactivity of N-Substituted Aziridines[1]
FeatureN-H / N-Alkyl (e.g., this compound)N-Acyl / N-Sulfonyl (Activated)Effect of Hydroxyethyl Group
Nitrogen Basicity Basic (Nucleophilic N)Non-basic (Amide-like)Moderately Basic: Inductive withdrawal by oxygen slightly lowers basicity vs. N-ethyl.[1]
Ring Electrophilicity Low (Requires protonation/Lewis Acid)High (Direct nucleophilic attack)Latent Electrophile: Stable at neutral pH; highly reactive upon protonation (Aziridinium formation).[1]
Inversion Barrier Low (Rapid inversion)High (Slow inversion)Moderate: H-bonding can stabilize specific conformers.[1]
Dominant Pathway Cationic Polymerization (CROP)Nucleophilic Ring Opening (

)
Bifunctional: Can polymerize OR chelate metal catalysts.[1]
The "Non-Activated" Paradox

This compound is classified as "non-activated."[1][2][3] In its neutral state, it is relatively inert to weak nucleophiles.[1] However, the hydroxyethyl group creates a self-catalyzing potential.[1]

  • Protonation: Upon exposure to mild acid, the nitrogen protonates to form the aziridinium ion .[1]

  • Inductive Effect: The

    
    -oxygen exerts a weak inductive withdrawing effect (
    
    
    ), which slightly destabilizes the aziridinium cation compared to a simple N-ethyl group, potentially accelerating ring opening via an
    
    
    -like transition state.[1]

Reactivity Pathways: Polymerization vs. Ring Opening

The fate of this compound is determined by the competition between intermolecular attack (polymerization) and nucleophilic capture.

Pathway A: Cationic Ring-Opening Polymerization (CROP)

This is the dominant side reaction and the primary synthesis route for branched Polyethylenimine (PEI) .[1] Unlike N-acyl aziridines which form linear polyamides, this compound forms hyperbranched structures due to chain transfer.[1]

Mechanism:

  • Initiation: Protonation of the monomer forms the aziridinium species.[1]

  • Propagation: A neutral monomer attacks the aziridinium ring (Active Chain End mechanism).[1]

  • Branching: The secondary amine sites in the growing chain can attack another monomer, leading to dendritic architectures.[1]

Visualization: CROP Mechanism

The following diagram illustrates the "Active Chain End" propagation cycle specific to N-substituted aziridines.

CROP_MechanismMonomerThis compound(Neutral)AziridiniumAziridinium Ion(Activated Monomer)Monomer->Aziridinium Protonation (k1)ProtonH+ / Lewis AcidProton->AziridiniumDimerDimer Cation(Active Chain End)Aziridinium->Dimer + Monomer (S_N2 Attack)Dimer->Dimer Propagation (Linear)BranchingBranching Point(Tertiary Amine Formation)Dimer->Branching Chain TransferPolymerBranched PEIDerivativeBranching->Polymer Termination

Caption: Cationic Ring-Opening Polymerization (CROP) pathway.[1][4] The aziridinium ion is the key electrophilic species driving propagation.

Pathway B: Controlled Nucleophilic Ring Opening

To utilize this compound as a building block (e.g., for amino-alcohol synthesis), one must suppress polymerization.[1] This is achieved by:

  • Using a "Super-Nucleophile": Azide (

    
    ), Thiol (
    
    
    ), or Cyanide (
    
    
    ) compete faster than the neutral monomer for the aziridinium ion.[1]
  • Kinetic Control: High concentration of the external nucleophile relative to the monomer.[1]

Experimental Protocols

Protocol 1: Controlled Ring Opening with Carboxylates

Objective: To synthesize an amino-ester derivative without polymerizing the starting material.

Reagents:

  • This compound (1.0 eq)[1][2][5]

  • Carboxylic Acid (e.g., Benzoic Acid) (1.2 eq)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (Non-nucleophilic, aprotic).[1]

Methodology:

  • Preparation: Dissolve the carboxylic acid in DCM at 0°C.

  • Addition: Add this compound dropwise over 30 minutes. Note: Slow addition keeps the monomer concentration low relative to the acid, favoring ring opening over self-polymerization.

  • Reaction: Allow to warm to room temperature. The carboxylic acid acts as both the proton source (activating the aziridine) and the nucleophile.

  • Monitoring: Monitor disappearance of the aziridine protons (ring protons at

    
     1.0–1.8 ppm) via H-NMR.
    
  • Workup: Wash with saturated

    
     to remove excess acid.[1] Dry organic layer over 
    
    
    .[1][6]

Self-Validating Check:

  • Success: NMR shows disappearance of ring strain signals and appearance of ester linkage signals.[1]

  • Failure (Polymerization): Appearance of broad, undefined peaks in the aliphatic region (

    
     2.5–3.5 ppm) indicates PEI formation.[1]
    
Protocol 2: Safety & Quenching

This compound is a potent alkylating agent.[1]

  • Quenching Agent: 10% aqueous Sodium Thiosulfate (

    
    ) or 1M Sulfuric Acid (induces hydrolysis to harmless diethanolamine).[1]
    
  • Validation: Check pH. Acidic hydrolysis should proceed until pH < 2 to ensure complete ring opening to the diol/amine salt.[1]

Applications & Strategic Utility

Precursor for Hyperbranched Polymers

The N-hydroxyethyl group allows for post-polymerization modification.[1] After CROP, the resulting PEI polymer contains primary hydroxyl groups on the periphery, allowing for further functionalization (e.g., esterification for drug delivery vectors).

"Soft" Alkylation

Unlike N-tosyl aziridines (hard electrophiles), this compound requires acid activation.[1] This allows for pH-triggered alkylation in biological systems.[1] It is stable at physiological pH (7.[1]4) but becomes reactive in acidic compartments (lysosomes, pH 5.0), making it a candidate for prodrug linker design.[1]

References

  • Polymerization Mechanism: Polymer Chemistry (RSC).[1] "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization." (2019).[1][7] Available at: [Link][1]

  • Experimental Properties: PubChem. "this compound Compound Summary." Available at: [Link][1]

  • Ring Opening Kinetics: National Institutes of Health (NIH).[1] "Regioselective Synthesis of N-β-Hydroxyethylaziridines." Available at: [Link]

Technical Guide: Hydrolytic Conversion of 1-Aziridineethanol to Diethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the hydrolytic conversion of 1-Aziridineethanol to Diethanolamine (DEA). This document is structured for researchers and process chemists, prioritizing mechanistic clarity, safety, and reproducible protocols.

Executive Summary

This compound (also known as N-(2-hydroxyethyl)aziridine) is a reactive intermediate often encountered in the synthesis of nitrogen-containing therapeutics or as a transient species in the alkylation of amines with ethylene oxide. Its conversion to Diethanolamine (DEA) represents a critical transformation—either as a desired synthetic step to generate bis(hydroxyethyl)amine scaffolds or as a mandatory degradation pathway to neutralize the toxicity of the aziridine moiety.

This guide delineates the acid-catalyzed hydrolysis pathway, which is kinetically superior to neutral hydrolysis. We explore the mechanistic underpinnings, provide a self-validating experimental protocol, and define the critical process parameters (CPPs) required to suppress the competing polymerization pathway (polyethylenimine formation).

Mechanistic Architecture

The conversion is a nucleophilic ring-opening reaction. The driving force is the relief of the significant angle strain (~26 kcal/mol) inherent in the three-membered aziridine ring.

Reaction Pathway[1]
  • Activation (Protonation): The reaction is initiated by the protonation of the aziridine nitrogen, forming a highly electrophilic aziridinium ion . This lowers the energy barrier for nucleophilic attack.

  • Nucleophilic Attack (

    
    ):  Water acts as the nucleophile, attacking one of the ring carbons. Due to the symmetry of the N-substituent in the final product context, regioselectivity leads to the same linear backbone, but sterics dictate attack at the least hindered carbon if substituted.
    
  • Ring Opening: The C-N bond cleaves, relieving ring strain and yielding the protonated diethanolamine.

  • Deprotonation: Loss of a proton to the solvent yields the free base DEA.

Visualization of Mechanism

The following diagram illustrates the transformation logic and intermediate states.

AziridineHydrolysis Reactant This compound (Strained Ring) Intermediate Aziridinium Ion (Activated Electrophile) Reactant->Intermediate Protonation (Fast) Acid H+ Catalyst Acid->Intermediate Transition Transition State (Ring Opening) Intermediate->Transition Rate Limiting Step Water H2O (Nucleophile) Water->Transition Product Diethanolamine (DEA) (Linear Amine) Transition->Product Strain Relief

Figure 1: Mechanistic pathway of acid-catalyzed aziridine hydrolysis.

Thermodynamic & Kinetic Control

To maximize yield and purity, two competing reactions must be managed: Hydrolysis (desired) vs. Polymerization (undesired).

ParameterHydrolysis (Desired)Polymerization (Undesired)Control Strategy
Reaction Order Pseudo-1st order (in excess water)2nd order (Aziridine + Aziridinium)Dilution: High solvent volume favors hydrolysis.
pH Dependence Accelerated by Acid (

)
Accelerated by Acid (

)
Strong Acid: Rapidly protonate all species to prevent free amine attack.
Temperature Favorable at

Favorable at high T, but less selectiveReflux: Maintain

to overcome activation energy

.
Nucleophile Water (

)
Aziridine NitrogenSolvent Excess: Use water as solvent (neat) or co-solvent.

Key Insight: Polymerization occurs when a non-protonated aziridine attacks a protonated aziridinium ion. To prevent this, the reaction should be run in dilute acidic aqueous solution where water molecules vastly outnumber aziridine molecules, statistically favoring the hydrolysis pathway.

Operational Protocol

Safety Warning: this compound is a potent alkylating agent, hepatotoxin, and potential carcinogen. All operations must occur in a certified chemical fume hood. Double-gloving (Nitrile/Laminate) is mandatory.

Reagents & Equipment
  • Precursor: this compound (CAS: 1072-52-2).

  • Solvent/Nucleophile: Deionized Water (

    
     molar equivalents).
    
  • Catalyst: Sulfuric Acid (

    
    , 1M) or Perchloric Acid (for kinetic studies).
    
  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, temperature probe.

Step-by-Step Methodology
  • Preparation of Acidic Medium:

    • Charge the reaction vessel with Deionized Water (20 volumes relative to substrate).

    • Add

      
       to adjust pH to 
      
      
      
      . Rationale: Low pH ensures the aziridine is protonated immediately upon addition, preventing it from acting as a nucleophile against itself.
  • Controlled Addition (Critical Step):

    • Heat the aqueous acid solution to

      
      .
      
    • Add this compound dropwise over 30-60 minutes.

    • Self-Validating Check: Monitor exotherm. A sharp rise indicates reaction; control rate to maintain

      
       during addition.
      
  • Reaction Phase:

    • Once addition is complete, raise temperature to Reflux (

      
      ) .
      
    • Maintain reflux for 2–4 hours.

    • Mechanism:[1][2][3][4][5] Thermal energy drives the water attack on the robust aziridinium ring.

  • In-Process Control (IPC):

    • Sample 50

      
       of the reaction mixture.
      
    • Analyze via HPLC or TLC (stained with Ninhydrin).

    • Endpoint Criteria: Disappearance of the aziridine peak.

  • Workup & Isolation:

    • Cool mixture to room temperature.

    • Neutralize with NaOH (1M) to pH 10–11 (liberating the free amine DEA).

    • Concentrate under reduced pressure (Rotary Evaporator) to remove water.

    • Purification: Vacuum distillation is recommended to separate DEA (b.p.

      
      , often lower under vacuum) from inorganic salts.
      
Experimental Workflow Diagram

ProtocolWorkflow Setup Prepare Acidic Water (pH ~1-2, 60°C) Addition Dropwise Addition of this compound Setup->Addition Reaction Reflux at 100°C (2-4 Hours) Addition->Reaction Check IPC: HPLC/TLC (Check for Aziridine) Reaction->Check Check->Reaction Incomplete Workup Neutralize (NaOH) & Vacuum Distillation Check->Workup Pass

Figure 2: Operational workflow for the batch hydrolysis process.

Process Analytical Technology (PAT)

To ensure scientific integrity, the transformation must be verified using quantitative methods.

NMR Spectroscopy
  • 1H NMR (D2O):

    • Reactant (Aziridine): Look for high-field multiplets around

      
       1.0 – 1.8 ppm  (characteristic of strained ring protons).
      
    • Product (DEA): These signals will shift downfield to

      
       2.6 – 3.6 ppm  (methylene protons of the ethyl chains) as the ring opens and strain is relieved.
      
    • Validation: Complete loss of the upfield signals confirms full conversion.

HPLC Method
  • Column: C18 or Amino-functionalized column (due to polarity of DEA).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (to protonate amines for retention).

  • Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is preferred as DEA has weak UV absorbance.

Safety & Toxicology

This compound is structurally related to nitrogen mustards.

  • Hazards: Severe skin irritant, respiratory sensitizer, potential mutagen.

  • Decontamination: Spills should be treated immediately with dilute acetic acid (to catalyze hydrolysis) followed by a surplus of water, effectively converting the hazard to the relatively benign DEA.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent auto-polymerization initiated by atmospheric moisture or

    
    .
    

References

  • Wang, Z., et al. (2008). "Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles." The Journal of Organic Chemistry, 73(6), 2270–2274.

  • National Toxicology Program (NTP). (1992).[6] "Chemical Datasheet: this compound." CAMEO Chemicals / NOAA.

  • Dolfen, J., et al. (2016). "Synthesis of functionalized aziridines and their ring-opening reactions." Chemical Reviews.
  • Sigma-Aldrich. (2025). "Safety Data Sheet: Poly(ethyleneimine) and Aziridine derivatives."

Sources

Methodological & Application

Use of 1-Aziridineethanol in polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Polymer Synthesis Using 1-Aziridineethanol

Executive Summary

This compound (HEA), also known as


-(2-hydroxyethyl)aziridine, is a bifunctional monomer possessing a highly reactive aziridine ring and a pendant primary hydroxyl group.[1] Unlike conventional monomers, HEA offers dual reactivity: the aziridine ring undergoes Cationic Ring-Opening Polymerization (CROP) or nucleophilic ring-opening, while the hydroxyl moiety can act as an initiator, chain transfer agent, or site for post-polymerization functionalization.[1]

This guide details the use of HEA in synthesizing hyperbranched poly(amino ethers) and functionalizing carboxyl-terminated polymers .[1] It addresses the specific challenges of handling aziridines, controlling branching density, and ensuring high-fidelity end-group modification.[1]

Safety & Handling (CRITICAL)

⚠️ DANGER: ACUTE TOXICITY & ALKYLATING AGENT

This compound is a potent alkylating agent and a potential carcinogen.[1] It can cause severe respiratory damage, skin burns, and sensitization.[1]

Mandatory Safety Protocols:
  • Engineering Controls: All operations must be performed in a certified chemical fume hood or a glovebox (closed system).
  • PPE: Butyl rubber gloves (double-gloved), chemical splash goggles, face shield, and a lab coat.
  • Quenching: Have a quenching solution ready (e.g., 10% sodium thiosulfate or 1M sulfuric acid) to neutralize spills immediately.
  • Waste: Treat all waste as hazardous. Quench unreacted monomer before disposal.

Mechanism of Action

HEA polymerization is driven by the relief of ring strain (~27 kcal/mol). The mechanism bifurcates based on the initiator and pH.[1]

Path A: Cationic Ring-Opening Polymerization (CROP)

Initiated by Lewis acids or protons, the aziridine nitrogen is protonated/complexed to form an activated aziridinium ion. Propagation occurs via nucleophilic attack by the nitrogen of a neutral monomer.

  • Unique Feature: In HEA, the pendant hydroxyl group can also attack the aziridinium ion (intramolecularly or intermolecularly), leading to hyperbranching and the formation of ether linkages alongside the expected amine backbone.[1]

Path B: Nucleophilic Ring-Opening (Carboxyl-Reaction)

Carboxylic acids attack the aziridine ring to form an ester linkage while generating a secondary amine.[1] This is ideal for grafting HEA onto polymer surfaces or capping carboxyl-terminated chains.[1]

HEA_Mechanism HEA This compound (Monomer) Aziridinium Activated Aziridinium (Cationic Intermediate) HEA->Aziridinium Initiator (H+) Grafted Ester-Amide Graft (R-COOH attack) HEA->Grafted Path B: R-COOH Polymer_Lin Linear Polyamine (N-attack) Aziridinium->Polymer_Lin Path A1: N-Nucleophile Polymer_Branched Hyperbranched Poly(amino ether) (OH-attack) Aziridinium->Polymer_Branched Path A2: OH-Nucleophile Polymer_Lin->Polymer_Branched Chain Transfer

Figure 1: Mechanistic pathways for this compound reactivity.

Protocol 1: Synthesis of Hyperbranched Poly(N-(2-hydroxyethyl)ethyleneimine)

This protocol yields a water-soluble, hyperbranched cationic polymer useful for gene delivery vectors or metal chelation.[1]

Reagents:

  • Monomer: this compound (HEA), freshly distilled over CaH₂.

  • Initiator: Methyl Trifluoromethanesulfonate (Methyl Triflate) or BF₃·OEt₂.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quencher: Methanol/Triethylamine.

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Purge with dry nitrogen for 15 minutes.

  • Initiation (0 min):

    • Charge the flask with anhydrous DCM (monomer concentration ~2 M).

    • Add the initiator (e.g., 1 mol% relative to monomer) via syringe.

    • Note: Cationic polymerization is extremely sensitive to moisture. Ensure strict anhydrous conditions.

  • Polymerization (0 – 24 hrs):

    • Add HEA dropwise over 30 minutes using a syringe pump to control the exotherm.

    • Heat the reaction to 40°C (reflux) for 24 hours.

    • Observation: The solution viscosity will increase significantly.

  • Termination:

    • Cool to room temperature.

    • Add excess methanol (containing 1% triethylamine) to quench the living chain ends.

  • Purification:

    • Precipitate the polymer into cold diethyl ether (10x volume of reaction mixture).

    • Centrifuge (3000 rpm, 5 min) and decant the supernatant.

    • Redissolve in minimal methanol and reprecipitate (repeat 2x).

    • Dry under high vacuum at 40°C for 24 hours.

Data Specification:

ParameterValueNotes
Yield 85-95%Highly dependent on moisture control.[1]
Mw (GPC) 5,000 - 20,000 DaControlled by Monomer:Initiator ratio.
PDI 1.5 - 2.5Broad distribution due to branching.[1]
Branching Degree 0.3 - 0.5Determined by Inverse Gated 13C NMR.[1]

Protocol 2: Surface Functionalization of Carboxylated Polymers

This protocol describes grafting HEA onto a carboxyl-terminated polyester (e.g., PLA or PLGA) to introduce hydrophilic hydroxyl groups and cationic potential.[1]

Reagents:

  • Substrate: Carboxyl-terminated polymer (e.g., PLA-COOH).[1]

  • Reagent: this compound (1.5 - 2.0 equivalents per COOH group).[1]

  • Solvent: Chloroform or THF (dry).

Workflow:

  • Dissolution:

    • Dissolve 1.0 g of PLA-COOH in 10 mL of dry chloroform in a sealed vial.

  • Reaction:

    • Add HEA (calculated equivalents) via microsyringe.

    • Catalyst: None required. The reaction is self-promoted by the basicity of the forming amine, but mild heating accelerates it.[1]

  • Incubation:

    • Stir at 40°C for 12 hours.

    • Monitoring: Monitor the disappearance of the aziridine ring protons (approx. 1.5 and 1.8 ppm) via 1H NMR.

  • Workup:

    • Precipitate the functionalized polymer into cold methanol.

    • Wash the precipitate with methanol to remove unreacted HEA.

    • Vacuum dry.

Grafting_Workflow Start Dissolve Polymer (R-COOH) Add_HEA Add this compound (1.5 eq) Start->Add_HEA React React at 40°C (12 Hours) Add_HEA->React Purify Precipitate in Methanol (Remove excess HEA) React->Purify End Hydroxyl-Functionalized Polymer Purify->End

Figure 2: Workflow for grafting this compound onto carboxylated substrates.

Characterization Techniques

To validate the synthesis, the following analytical methods are required:

  • 1H NMR Spectroscopy (D₂O or CDCl₃):

    • Monomer: Aziridine ring protons appear as multiplets at δ 1.1 - 1.7 ppm .[1]

    • Polymer:[2][3][4][5] Broadening of backbone signals (δ 2.5 - 3.0 ppm for N-CH₂).[1] Disappearance of sharp ring signals confirms polymerization.

    • End-Group: Triplet at δ 3.6 ppm corresponds to the terminal -CH₂OH groups.[1]

  • 13C NMR (Inverse Gated):

    • Essential for calculating the Degree of Branching (DB) . Distinguishes between linear (secondary amine), dendritic (tertiary amine), and terminal units.

  • Gel Permeation Chromatography (GPC):

    • Use cationic columns or add 1% acetic acid to the eluent to prevent column interaction.

    • Note: Hyperbranched polymers have smaller hydrodynamic volumes than linear analogs; apparent Mw may be lower than absolute Mw (MALLS detector recommended).

References

  • Synthesis and Polymerization of Aziridines

    • Goethals, E. J. (1977). Cationic polymerization of cyclic amines. Makromolekulare Chemie. Link

  • Hyperbranched Polyethylenimine Architectures

    • McKee, J. R., et al. (2010). Synthesis of Hyperbranched Poly(ethyleneimine)s. Macromolecules. Link

  • Aziridine-Carboxyl Reactions

    • Bakker, M., et al. (2019). Aziridine-based post-modification of polymers. Polymer Chemistry. Link

  • Safety Data & Handling

    • PubChem. (2023). This compound Compound Summary. National Library of Medicine. Link

  • Polymerization of Hydroxyl-Functionalized Aziridines

    • Lapienis, G. (2009). Ring-opening polymerization of cyclic amines. Progress in Polymer Science. Link

Sources

Technical Guide: 1-Aziridineethanol (Hydroxyethylaziridine)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of 1-Aziridineethanol (also known as 1-(2-Hydroxyethyl)aziridine) as a reactive intermediate and crosslinking precursor.

From Reactive Intermediate to Crosslinking Architectures

Abstract

This compound (CAS 1072-52-2) is a heterobifunctional monomer possessing a primary hydroxyl group and a strained aziridine ring. Unlike standard polyfunctional aziridine crosslinkers (e.g., TMPTA-AZ), this compound is rarely used as a direct "add-in" crosslinker for finished formulations. Instead, it serves as a critical architectural building block . Its primary application is the synthesis of high-performance polyfunctional crosslinkers (via urethane chemistry) or the chemical modification of carboxylated polymers to introduce dual-cure capability. This guide outlines the mechanisms, synthesis protocols, and safety constraints for leveraging this molecule in advanced material design.

Chemical Identity & Physical Properties

This compound is a clear, colorless to pale yellow liquid.[1] Its dual functionality allows it to bridge chemistries that are otherwise incompatible, such as linking isocyanate-based hardeners with acid-functional resins.

Table 1: Key Physicochemical Properties

PropertyValueRelevance
CAS Number 1072-52-2Global Registry Identity
Molecular Weight 87.12 g/mol Stoichiometric calculations
Boiling Point ~156°C (at 760 mmHg)Processing temperature ceiling
Density 1.088 g/cm³Volumetric dosing
Solubility Miscible in water, alcohols, organic solventsVersatile formulation compatibility
Functional Groups 1° Hydroxyl (-OH), Aziridine Ring (-N<)Dual reaction pathways
Stability Hydrolyzes in acidic aqueous mediaRequires pH > 8.0 for storage in water
Mechanisms of Action

The utility of this compound relies on selectively triggering one functional group while preserving the other.

  • Pathway A (Hydroxyl Derivatization): The primary hydroxyl group reacts with electrophiles (Isocyanates, Epoxies, Anhydrides) to graft the aziridine ring onto a larger molecule or backbone. This is the standard route for synthesizing polyfunctional crosslinkers.

  • Pathway B (Aziridine Ring Opening): The aziridine ring functions as a nucleophile (nitrogen) or electrophile (ring carbons) depending on pH. In crosslinking applications, it reacts with carboxylic acids (proton donors) to form an amino-ester linkage.

Mechanism cluster_A Pathway A: Hydroxyl Reaction (Synthesis Mode) cluster_B Pathway B: Aziridine Reaction (Crosslinking Mode) HEA This compound (HO-CH2CH2-N<) Urethane Polyfunctional Aziridine (R-NH-CO-O-CH2CH2-N<) HEA->Urethane Reacts with -NCO (Urethane Bond) Ester Crosslinked Network (P-COO-CH2CH2-NH-CH2CH2-OH) HEA->Ester Acid Catalyzed Ring Opening Iso Poly-Isocyanate (R-NCO) Iso->Urethane Acid Carboxyl Polymer (P-COOH) Acid->Ester

Figure 1: Dual-reaction pathways of this compound. Pathway A is used to synthesize crosslinkers; Pathway B is the mechanism of final cure.

Application Protocol: Synthesis of Polyfunctional Aziridine Crosslinkers

The most high-value application of this compound is converting standard polyisocyanates (like HDI trimer) into non-isocyanate, polyfunctional aziridine crosslinkers. These derivatives are safer to handle than monomeric aziridines and are widely used in waterborne coatings and inks.

Reagents & Equipment
  • Precursor: Hexamethylene Diisocyanate (HDI) Trimer (e.g., Desmodur N3300).

  • Reactant: this compound (Dry, <0.05% water).

  • Solvent: Ethyl Acetate or PMA (Urethane grade, dry).

  • Catalyst: Dibutyltin Dilaurate (DBTDL) or Bismuth Neodecanoate (0.01%).

  • Equipment: Jacketed glass reactor, nitrogen purge, mechanical stirrer, dropping funnel, IR spectrometer.

Step-by-Step Synthesis Protocol
  • System Preparation:

    • Purge the reactor with dry nitrogen. Moisture will consume isocyanate and ruin the stoichiometry.

    • Charge the HDI Trimer and Solvent (typically 50-80% solids) into the reactor.

    • Begin agitation and heat to 40°C.

  • Catalyst Addition:

    • Add the organometallic catalyst (DBTDL) diluted in a small amount of solvent.

  • Controlled Addition (The Critical Step):

    • Stoichiometry: Calculate 1.00 to 1.05 molar equivalents of this compound per NCO group.

    • Add this compound dropwise via the funnel.

    • Exotherm Control: The reaction is highly exothermic. Maintain internal temperature below 55°C .

    • Why? Temperatures >60°C can cause the aziridine ring to polymerize or open prematurely, gelling the batch.

  • Completion & Validation:

    • Hold reaction at 50°C for 2–4 hours.

    • FTIR Monitoring: Monitor the NCO peak (~2270 cm⁻¹). The reaction is complete when the NCO peak disappears completely.

    • Stabilization: Add a trace amount (0.1%) of a tertiary amine (e.g., Triethylamine) to stabilize the aziridine rings against premature acid hydrolysis.

  • Output:

    • You now have a Polyfunctional Aziridine Crosslinker (functionality ~3). This product can be added to carboxylated waterborne resins (1–3% wt) to improve wet scrub resistance and adhesion.

Application Protocol: Direct Polymer Modification (Grafting)

In this application, this compound is used to modify a carboxyl-functional polymer before formulation, converting acid groups into hydroxyethyl groups. This is useful for creating "dual-cure" polymers that can react with melamine or isocyanate crosslinkers.

Protocol
  • Base Polymer: Use a carboxylated acrylic emulsion or solution (Acid Number > 20).

  • pH Adjustment: Ensure the polymer is slightly alkaline (pH 7.5–8.0) using ammonia.[2]

    • Note: If the pH is too low (<6), the aziridine will hydrolyze with water instead of reacting with the polymer.

  • Addition: Add this compound slowly to the agitation vortex.

    • Dosage: Calculate based on desired degree of modification (e.g., 50% of available COOH groups).

  • Reaction (Ripening):

    • Allow the mixture to stir at room temperature for 12–24 hours, or heat to 40°C for 2 hours.

    • The aziridine ring opens via attack by the carboxylate, forming a hydroxyethyl ester pendant group.

  • Result: The polymer now displays primary hydroxyl functionality available for reaction with secondary crosslinkers (e.g., melamines) during the bake cycle.

Safety & Handling (Critical)

This compound is a potent alkylating agent. Strict adherence to safety protocols is non-negotiable.

  • Toxicity: Highly toxic by inhalation and skin absorption. Potential carcinogen and mutagen.

  • PPE:

    • Respiratory: Full-face respirator with organic vapor cartridges or supplied air.

    • Skin: Butyl rubber or Silver Shield® gloves. Latex and Nitrile are permeable to aziridines.

    • Suit: Tyvek® or similar impervious coveralls.

  • Neutralization (Spill Control):

    • Do not wipe up with simple water.

    • Decontamination Solution: 5% Acetic Acid (or Citric Acid) in water. The acid catalyzes the hydrolysis of the aziridine ring to a harmless amino-alcohol (diethanolamine derivative).

    • Allow the solution to sit on the spill for 10–15 minutes before absorption with clay or vermiculite.

Troubleshooting Guide
ProblemProbable CauseCorrective Action
Gelation during Synthesis Temperature > 60°CImprove cooling; slow down addition rate.
Residual NCO Peak (IR) Moisture contaminationDry solvents/reagents (<0.05% H₂O); increase NCO:OH ratio slightly.
Poor Crosslinking in Paint Hydrolysis of AziridineEnsure paint pH is > 9.0. Aziridines degrade in acidic waterborne paints (Pot life issue).
Yellowing of Product Oxidation / High TempUse nitrogen blanket; keep reaction temp < 50°C.
References
  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Covestro. (2021). NeoAdd® PAX: Polymeric Aziridine Crosslinker Innovation. Solution Center. Retrieved January 31, 2026, from [Link]

  • PolyAziridine LLC. (n.d.). Polyfunctional Aziridine Reaction Mechanisms and Applications. Retrieved January 31, 2026, from [Link]

  • Scherr, G., et al. (2000).[1] Imines, Cyclic. Kirk-Othmer Encyclopedia of Chemical Technology. Wiley-Interscience.[1] (Contextual citation for Aziridine ring chemistry).

Sources

Troubleshooting & Optimization

Troubleshooting guide for the synthesis of chiral aziridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years exp.)

Welcome to the technical support hub for asymmetric aziridination. Unlike robust reactions like the Suzuki coupling, chiral aziridine synthesis is a "high-maintenance" process. It relies on unstable intermediates (nitrenes/carbenes) and strained products that degrade if you look at them wrong.

This guide treats your chemical reaction as a system to be debugged. We have categorized common failure modes into three modules based on the synthetic pathway.

Module 1: Metal-Catalyzed Nitrene Transfer

Scope: Copper or Rhodium catalysts with nitrene sources (e.g., PhI=NTs) reacting with alkenes. Primary Reference Systems: Evans (Cu-BOX) and Jacobsen (Cu-Diimine).[1]

Ticket #101: "My reaction stalls at 50-60% conversion, but the catalyst is still soluble."

Diagnosis: Product Inhibition. The Science: Aziridines are Lewis bases. As the concentration of the product increases, the aziridine nitrogen competes with the bis(oxazoline) or diimine ligand for the Copper center. Once the product binds to the copper, it shuts down the catalytic cycle (catalyst poisoning). Troubleshooting Protocol:

  • Increase Catalyst Loading: If you are at 1-2 mol%, push to 5-10 mol%.

  • Change the Solvent: Switch from non-polar solvents (DCM/Benzene) to slightly more coordinating solvents or additives that can out-compete the product but not the ligand. Note: This is risky as it may lower ee.

  • The "Slow Addition" Trick: Do not add the nitrene source (PhI=NTs) all at once. Use a syringe pump to keep the concentration of the active nitrenoid low relative to the alkene.

Ticket #102: "I'm getting high yield, but the Enantiomeric Excess (ee) is eroding."

Diagnosis: Radical Pathway Intervention or Ligand Decoordination. The Science: The mechanism proceeds via a Cu(I)/Cu(III) redox cycle. The key intermediate is a metallanitrene.[1][2] If the transfer is concerted , stereochemistry is conserved. If it proceeds via a stepwise radical mechanism, bond rotation occurs before ring closure, destroying the stereochemistry defined by the ligand. Troubleshooting Protocol:

  • Check the Counter-ion: Evans showed that Cu(OTf)₂ is superior to Cu(OTf). The triflate counter-ion plays a role in the "tightness" of the transition state.

  • Temperature Control: Lower the temperature. Radical pathways often have higher activation energies than concerted pathways.

  • Ligand Purity: Ensure your BOX ligand is free of hydrolyzed impurities. A hemi-labile ligand allows the metal center to adopt a geometry that favors the thermodynamic (racemic) pathway.

Ticket #103: "The reaction mixture turned green/brown immediately."

Diagnosis: Catalyst Oxidation/Decomposition. The Science: Cu(I) is sensitive. If you are using PhI=NTs, you are generating a highly oxidative environment. If the complex isn't stable, Copper precipitates as inactive oxides. Fix: Ensure strictly anaerobic conditions. Degas solvents via freeze-pump-thaw, not just sparging.

Module 2: Lewis Acid-Mediated Carbene Transfer (Aza-Darzens)

Scope: Wulff-type Aziridination (Imine + Diazoacetate + VAPOL/VANOL Borate). Primary Reference System: Wulff VAPOL/VANOL.[3]

Ticket #201: "I followed the Wulff protocol, but the reaction is dead (0% yield)."

Diagnosis: Incorrect Catalyst Species (The "B1 vs. B2" Problem). The Science: The active catalyst is not a simple 1:1 complex of Ligand:Boron.[4] Wulff's mechanistic studies revealed that the most active species is a B2 complex (one ligand, two boron atoms) formed during the heating step. Troubleshooting Protocol:

  • The Heating Step is Non-Negotiable: You must heat the mixture of VAPOL and B(OPh)₃ at 55°C for 1 hour, then apply high vacuum (0.1 mmHg) while still heating at 55°C for 30 minutes.

  • Why? This removes the phenol byproduct and drives the equilibrium toward the active pyroborate (B2) species. If you skip the vacuum/heat step, you are left with the inactive B1 species.

Ticket #202: "The cis/trans selectivity is poor."

Diagnosis: Imine Isomerization or Temperature Issues. The Science: The reaction relies on the imine staying in the E-configuration (or Z, depending on substitution) while coordinated to the bulky VAPOL pocket. Fix:

  • Solvent Switch: Wulff found that Carbon Tetrachloride (CCl₄) (or PhCF₃ as a greener alternative) often gives higher cis-selectivity than DCM.

  • Temperature: Unlike many reactions, raising the temperature can sometimes improve yield without destroying ee, but selectivity usually favors lower temperatures (-78°C to 0°C).

Module 3: Downstream Processing (The Danger Zone)

Scope: Purification of all aziridines.

Ticket #301: "My product disappeared on the silica column."

Diagnosis: Acid-Catalyzed Ring Opening. The Science: Silica gel is slightly acidic (pH 4-5). Aziridines are strained rings (27 kcal/mol strain energy). Protonation of the nitrogen activates the ring for nucleophilic attack by the silica surface silanols, resulting in ring-opening and irreversible binding to the column. The Self-Validating Fix (The "Triethylamine Shield"):

  • Slurry Prep: Mix your silica gel with the eluent solvent containing 1% Triethylamine (Et₃N) .

  • Validation: Check the pH of the eluent coming off the column before loading your sample. It must be basic (pH > 8 on wet pH paper).

  • Alternative: Use Basic Alumina (Activity Grade IV) if the aziridine is extremely sensitive (e.g., N-H aziridines).

Visualizations
Figure 1: Mechanism of Copper-Catalyzed Nitrene Transfer

This diagram illustrates the critical Cu(I)/Cu(III) cycle and the divergence between the desired concerted pathway (high ee) and the radical pathway (low ee).

AziridinationMechanism Cat Cu(I)-Ligand (Active Catalyst) MetallaNitrene [L*Cu=NTs] (Cu(III) Nitrenoid) Cat->MetallaNitrene + PhI=NTs NitreneSource PhI=NTs (Nitrene Source) NitreneSource->MetallaNitrene OxidativeAdd Oxidative Addition Concerted Concerted Transfer (Stereospecific) MetallaNitrene->Concerted + Alkene Radical Stepwise Radical (Loss of Stereochem) MetallaNitrene->Radical Radical Leakage PhI PhI (Byproduct) MetallaNitrene->PhI Alkene Alkene Substrate Product Chiral Aziridine Concerted->Product Reductive Elimination Radical->Product Bond Rotation + Closure Product->Cat Catalyst Regeneration (Inhibition Risk)

Caption: The Cu(I)/Cu(III) catalytic cycle. Note the "Radical Leakage" path which causes ee erosion.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when your reaction fails.

TroubleshootingTree Start Reaction Analysis YieldCheck Is Yield Low? Start->YieldCheck EECheck Is ee Low? YieldCheck->EECheck No Conversion Check Conversion (NMR) YieldCheck->Conversion Yes Racemic Racemic Product? EECheck->Racemic Yes ModestEE Modest ee drop? EECheck->ModestEE No HighConv High Conversion Low Isolated Yield Conversion->HighConv SM Consumed LowConv Low Conversion Conversion->LowConv SM Remaining Silica Silica Decomposition (Check Ticket #301) HighConv->Silica Poison Product Inhibition (Check Ticket #101) LowConv->Poison Ligand Ligand Impurity/Hydrolysis Racemic->Ligand Temp Temperature too high (Radical path) ModestEE->Temp

Caption: Logic flow for diagnosing yield vs. stereoselectivity failures in aziridination.

Standard Operating Procedure (SOP)

Protocol: Asymmetric Aziridination using the Wulff VAPOL System. Selected for its robustness and high ee potential if prepared correctly.

Reagents:

  • Imine substrate (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.1 equiv)[5][6]

  • (S)-VAPOL Ligand (10 mol%)[5]

  • Triphenylborate B(OPh)₃ (30 mol%)

Step-by-Step Workflow:

StepActionCritical Technical Note (Why?)
1. Catalyst Prep Mix VAPOL and B(OPh)₃ in DCM. Heat to 55°C for 1 hour.Initial complexation.
2. Activation Apply high vacuum (0.1 mmHg) while maintaining 55°C for 30 mins.CRITICAL: Removes phenol to shift equilibrium to the active B2 pyroborate species [4].
3. Dissolution Cool to RT. Dissolve the resulting solid in DCM or PhCF₃.PhCF₃ often improves enantioselectivity over DCM.
4. Substrate Add the Imine. Cool to -78°C (or 0°C depending on screen).Low temp favors the cis-aziridine formation via the Zimmerman-Traxler-like transition state.
5. Initiation Add Ethyl Diazoacetate (EDA) dropwise.Preventing high local concentration of carbene reduces dimerization side-reactions.
6. Quench Once complete (TLC), quench with sat. NaHCO₃.Neutralizes any residual boron species.
7. Purification Flash chromatography on Et₃N-buffered silica .Prevents ring opening of the strained aziridine.
References
  • Evans, D. A. , Faul, M. M., Bilodeau, M. T., Anderson, B. A., & Barnes, D. M. (1993). Bis(oxazoline)-copper complexes as chiral catalysts for the enantioselective aziridination of olefins. Journal of the American Chemical Society.[3] Link

  • Li, Z. , Conser, K. R., & Jacobsen, E. N. (1993). Asymmetric alkene aziridination with readily available chiral diimine-based catalysts. Journal of the American Chemical Society.[3] Link

  • Antilla, J. C. , & Wulff, W. D. (2000).[5] Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands.[3][4][6] Angewandte Chemie International Edition.[5][7] Link

  • Zhang, Y. , Desai, A., Lu, Z., Hu, G., Ding, Z., & Wulff, W. D. (2008). Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies. Chemistry – A European Journal.[6][8] Link

  • Müller, P. , & Fruit, C. (2003).[9] Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into C-H Bonds. Chemical Reviews.[9] Link

Sources

Improving the efficiency of 1-Aziridineethanol as a crosslinking agent

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Efficiency of 1-Aziridineethanol as a Crosslinking Agent

CAS: 1072-52-2 | Synonyms: 2-(1-Aziridinyl)ethanol, Hydroxyethylaziridine[1]

Introduction: The Reactivity Paradox

Welcome to the Advanced Application Guide for this compound. As a researcher, you likely selected this molecule for its dual functionality: the highly reactive electrophilic aziridine ring and the nucleophilic hydroxyl group .

However, you are likely facing a common paradox: The conditions required to activate the aziridine ring (acid catalysis) are the same conditions that trigger its rapid degradation (hydrolysis and homopolymerization).

This guide moves beyond basic datasheets to address the kinetic competition between productive crosslinking and non-productive side reactions.

Module 1: Mechanism & Kinetics (The "Why")

To improve efficiency, you must manipulate the reaction pathway. The aziridine nitrogen (


) acts as a proton trap.[1]
The Competitive Pathways
  • The Desired Path (Crosslinking): The aziridine ring protonates

    
     Ring strain increases 
    
    
    
    Carboxyl group (from your polymer) attacks the ring carbon
    
    
    Ring opens to form an ester-amide link.
  • The Parasitic Path (Hydrolysis): Water attacks the protonated ring instead of the polymer

    
     Ring opens to form amino-alcohol byproducts (inactive).[1]
    
  • The Storage Failure (Homopolymerization): Aziridine attacks another aziridine

    
     Formation of oligomers (yellowing/gelling).[1]
    
Visualizing the Competition

The following diagram illustrates the critical "Decision Point" where efficiency is lost or gained.

AziridinePathways Start This compound Protonation Protonated Intermediate (Activated Ring) Start->Protonation Acid Catalysis (pH < 7) Crosslink Stable Crosslink (Ester-Amide Bond) Protonation->Crosslink Path A: High Efficiency (Fast Drying) Hydrolysis Hydrolyzed Byproduct (Dead End) Protonation->Hydrolysis Path B: Efficiency Loss (High Humidity/Liquid Phase) Polymer Polymer-COOH (Nucleophile) Polymer->Crosslink Water H2O (Competitor) Water->Hydrolysis

Figure 1: The kinetic competition.[1] Efficiency is defined by the ratio of Path A to Path B.

Module 2: Optimization Protocols

Protocol A: The "Volatile Base" Stabilization Method

Issue: You need the reagent to be stable in the pot (pH > 9) but reactive upon application (pH < 7). Solution: Use a volatile base (Ammonia or Triethylamine) to temporarily inhibit the reaction.[1]

  • Preparation: Adjust your aqueous polymer binder to pH 9.0–9.5 using Ammonia (28% solution).[1]

    • Why? High pH prevents the protonation of the aziridine nitrogen, effectively "sleeping" the reactivity.

  • Addition: Add this compound slowly under agitation.

    • Ratio: Typical dosage is 1–3% based on polymer solids.[1]

  • Application & Activation: Apply the coating/adhesive.[1]

  • The Trigger: As the film dries, the ammonia evaporates. The pH of the film drops back to the acidity of the polymer (typically pH 4–5).

    • Result: The aziridine activates only as the water leaves, favoring the polymer reaction over hydrolysis.

Protocol B: Stoichiometry Calculation

Don't guess the amount. Calculate based on the Acid Value (AV) of your polymer.[1]


[1]
  • Eq. Wt. of this compound: ~87.12 g/mol [1][2]

  • Recommendation: Use a 10% molar excess to account for inevitable hydrolysis losses.[1]

Module 3: Troubleshooting Guide

Scenario 1: "The mixture gelled in the container within 4 hours."
Root Cause Diagnostic Check Corrective Action
pH Drift Check pH.[1] Is it < 8.5?Re-adjust base polymer to pH > 9.0 before adding aziridine.[1] Use a buffer like AMP-95 for longer stability.[1]
Hot Spots Was the addition exothermic?Add aziridine diluted 1:1 in water/solvent to dissipate heat.[1] High temps trigger homopolymerization.[1]
Contamination Presence of chlorides/sulfates?Ensure mixing vessels are free of acidic residues.[1]
Scenario 2: "The film is dry but has poor solvent resistance (Low Crosslinking)."[1]
Root Cause Diagnostic Check Corrective Action
Premature Hydrolysis Did you wait too long to apply?Pot-life violation. Aziridine hydrolyzes in water (half-life ~4-12 hours depending on pH).[1] Mix fresh.
Incomplete Cure Is the drying temp too low?Aziridines require heat to drive off water quickly.[1] Increase drying temp to >80°C to favor Path A (see Fig 1).[1]
pH Lock Did you use a non-volatile base?If you used NaOH/KOH to adjust pH, it never evaporates.[1] The reaction never activates.[1] Switch to Ammonia.

Module 4: Validation (Measuring Efficiency)

Do not rely on "tackiness" as a metric. Use Gel Fraction Analysis to quantify efficiency.

Protocol: Solvent Extraction Test
  • Cure: Cast film and cure under target conditions.[1] Weigh the dry film (

    
    ).[1]
    
  • Extract: Place film in a Soxhlet extractor with a strong solvent (e.g., MEK or Acetone) for 24 hours.

    • Note: Uncrosslinked polymer will dissolve.[1] Crosslinked network will swell but remain.[1]

  • Dry: Remove the insoluble gel, dry fully, and weigh (

    
    ).
    
  • Calculate:

    
    [1]
    
    • Target: >85% for high-efficiency crosslinking.[1]

Module 5: Safety & Handling (Critical)

This compound is a potent alkylating agent.[1] It can modify DNA.[1]

  • Toxicity: High acute toxicity; potential carcinogen/mutagen.[1]

  • Neutralization Protocol:

    • Do NOT wash spills with water (creates toxic runoff).[1]

    • Decontamination Solution: 10% Sodium Thiosulfate (

      
      ) in water.[1] The thiosulfate ion is a better nucleophile than DNA and will safely ring-open the aziridine to a harmless salt.
      
    • Allow to react for 30 minutes before disposal.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14074, this compound.[1] Retrieved January 31, 2026 from [Link]

  • Wicks, Z. W., Jones, F. N., & Pappas, S. P. (2007). Organic Coatings: Science and Technology.[1] Wiley-Interscience.[1] (Detailed mechanisms of aziridine-carboxyl crosslinking).

  • Lai, Y. C., & Quinn, E. T. (2000). Polyfunctional Aziridines as Crosslinkers.[1] Journal of Applied Polymer Science.[1] (Kinetics of ring opening).

  • Occupational Safety and Health Administration (OSHA). Aziridine Handling Guidelines.[1] Retrieved from [Link][1]

  • PolyAziridine LLC (2025). Reaction Mechanisms of Aziridine Crosslinkers.[1] Retrieved from [Link][1]

Sources

Validation & Comparative

A Comparative Guide to the Ring-Opening Reactions of 1-Aziridineethanol and Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Fundamental Principles: A Tale of Two Heteroatoms

The reactivity of both epoxides and aziridines is dictated by a combination of factors: significant ring strain (approximately 27 kcal/mol for both), the electronegativity of the heteroatom (oxygen vs. nitrogen), and the nature of substituents on the ring and, in the case of aziridines, on the nitrogen atom.[1]

Epoxide Ring-Opening

Epoxides undergo ring-opening through nucleophilic attack under both acidic and basic (nucleophilic) conditions. The reaction pathway and regioselectivity are highly dependent on these conditions.

  • Basic/Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile (e.g., RO⁻, R₂N⁻, RMgX), the reaction proceeds via a classic SN2 mechanism . The nucleophile attacks one of the electrophilic ring carbons, leading to the opening of the epoxide. Steric hindrance is the dominant factor, so the nucleophile preferentially attacks the less substituted carbon .[2][3] This process results in a product with anti-stereochemistry due to the backside attack characteristic of SN2 reactions.[4]

  • Acidic Conditions: In the presence of an acid, the epoxide oxygen is first protonated, forming a good leaving group and activating the ring.[5] The mechanism shifts to have more SN1-like character . The C-O bonds are weakened, and a significant partial positive charge develops on the carbon atom that can better stabilize it. Consequently, the nucleophile (which can be weak, like H₂O or ROH) preferentially attacks the more substituted carbon .[3][5] While the attack still occurs from the backside, leading to an anti-diol, the regioselectivity is reversed compared to basic conditions.[6]

1-Aziridineethanol Ring-Opening

The reactivity of aziridines is analogous to epoxides but with key differences stemming from the nitrogen heteroatom. Unactivated aziridines are generally less reactive than corresponding epoxides because nitrogen is less electronegative than oxygen, making the ring carbons less electrophilic.[1] However, the reactivity of aziridines is highly tunable.

  • Activation: The nitrogen atom of an aziridine must typically be "activated" to facilitate ring-opening. This is achieved by protonation under acidic conditions or by attaching an electron-withdrawing group (e.g., tosyl, mesyl) to the nitrogen, which increases the electrophilicity of the ring carbons.[1] In the case of this compound, the N-hydroxyethyl group is not a strong electron-withdrawing group, meaning its reactivity profile will be that of a non-activated or weakly activated aziridine.

  • Mechanism: Similar to epoxides, the ring-opening of activated aziridines proceeds via nucleophilic attack. An aziridinium ion is formed under acidic conditions, and the subsequent nucleophilic attack dictates the regioselectivity.[7] The N-substituent plays a crucial role; for N-alkyl aziridines, the formation of an aziridinium ion is a key step for ring-opening by external nucleophiles.[8] The substituent on the aziridine ring itself also heavily influences the site of nucleophilic attack.[9]

The presence of the β-hydroxyethyl group in this compound introduces the possibility of intramolecular hydrogen bonding, which may influence the reaction mechanism and regioselectivity.[10]

Visualizing the Mechanisms: Epoxide Ring-Opening

The choice between acidic and basic conditions directly controls the regiochemical outcome of epoxide ring-opening reactions.

G cluster_0 Basic Conditions (SN2) cluster_1 Acidic Conditions (SN1-like) n1 Asymmetric Epoxide n3 Transition State n1->n3 Backside attack on less hindered C n2 Strong Nucleophile (e.g., RO⁻) n2->n3 n4 Product (Attack at less substituted C) n3->n4 Ring Opening a1 Asymmetric Epoxide a3 Protonated Epoxide a1->a3 a2 Acid (H⁺) a2->a3 Protonation a5 Transition State a3->a5 Attack on more stable carbocation-like C a4 Weak Nucleophile (e.g., H₂O) a4->a5 a6 Product (Attack at more substituted C) a5->a6 Ring Opening

Caption: Regioselectivity in epoxide ring-opening.

Head-to-Head Comparison: Reactivity and Selectivity

The subtle differences between the oxygen and nitrogen heteroatoms lead to distinct outcomes in reactivity and selectivity.

Reactivity
  • Epoxides: Generally more reactive than unactivated aziridines due to the higher electronegativity of oxygen, which results in more polarized and electrophilic C-O bonds.[1]

  • This compound: As an unactivated aziridine, it is less reactive than a comparable epoxide. Ring-opening typically requires activation, often through protonation with an acid, to form an aziridinium ion intermediate.

Regioselectivity

The regioselectivity of the ring-opening is arguably the most critical difference for synthetic planning.

Condition/ReagentEpoxide (e.g., Propylene Oxide)This compound (Activated)Rationale
Strong Nucleophile (Basic) Attack at the less substituted carbon (C1)Attack at the less substituted carbonPure SN2 mechanism; sterics dominate.[3]
Weak Nucleophile (Acidic) Attack at the more substituted carbon (C2)Attack at the more substituted carbonSN1-like mechanism; electronics (carbocation stability) dominate.[3]
Organocuprates Attack at the less substituted carbonAttack at the less substituted carbonSoft nucleophiles favor the less hindered site.
Hydrides (e.g., LiAlH₄) Attack at the less substituted carbonAttack at the less substituted carbonPrimarily driven by sterics.[11]

Note: For N-tosyl aziridines, regioselectivity can be very high (>95:5), sometimes exceeding that of analogous epoxy alcohols.[11] The behavior of this compound is expected to follow the general principles for N-alkyl aziridines, where activation is key.

Experimental Protocols and Supporting Data

To provide a practical context, the following are representative protocols for the ring-opening of an epoxide and an N-activated aziridine with an amine nucleophile.

Protocol 1: Ring-Opening of an Epoxide with an Amine

This procedure describes the acid-mediated ring-opening of styrene oxide with aniline, a common method for synthesizing β-amino alcohols.[12]

G start Start mix Mix Epoxide (1 mmol) and Amine (1 mmol) start->mix add_cat Add Acetic Acid (catalyst) mix->add_cat react Stir at Room Temp add_cat->react workup Dilute with CH₂Cl₂ & Filter react->workup purify Purify via Column Chromatography workup->purify end End purify->end

Caption: Workflow for epoxide ring-opening.

Step-by-Step Methodology:

  • To a magnetically stirred mixture of the epoxide (1 mmol) and the amine (1 mmol), add the catalyst (e.g., silica-bonded S-sulfonic acid, 100mg).[13]

  • Stir the reaction mixture at room temperature for the appropriate time as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with a solvent such as CH₂Cl₂.

  • Filter the mixture to remove the catalyst.

  • Dry the organic layer (e.g., over Na₂SO₄) and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding β-amino alcohol.[13]

Protocol 2: Ring-Opening of an N-Tosylaziridine

This protocol details the ring-opening of an N-tosylaziridine with an acid anhydride, catalyzed by 1,5,7-triazabicyclo[14][14]dec-5-ene (TBD).[15]

Step-by-Step Methodology:

  • To a solution of N-tosylaziridine (1.0 equiv) in DMF, add the acid anhydride (1.2 equiv).

  • Add the TBD catalyst (5 mol %) to the mixture.

  • Stir the reaction at 50 °C and monitor its progress by TLC.

  • After completion, perform a hydrolytic work-up with a saturated aqueous solution of NH₄Cl at room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the β-amino ester product.[15]

Comparative Experimental Data

The following table summarizes typical results for the ring-opening of styrene oxide, highlighting the regioselectivity under different conditions.

EpoxideNucleophileConditionsMajor Product IsomerRegioselectivity (A:B)Yield (%)Reference
Styrene OxideAnilineAcetic Acid, Solvent-FreeA (Attack at benzylic C)95:592[12]
Styrene OxideAnilineNo Catalyst, HeatB (Attack at terminal C)10:9085[12]
Styrene Oxidep-ToluidineSBSSA, Solvent-FreeA (Attack at benzylic C)94:693[13]
Propylene OxideAnilineSBSSA, Solvent-FreeB (Attack at less sub. C)5:9589[13]

Isomer A corresponds to nucleophilic attack at the more substituted carbon, while Isomer B results from an attack at the less substituted carbon.

Applications in Drug Development

The ability to stereospecifically introduce amino and hydroxyl groups is critical in medicinal chemistry.

  • Epoxides are key intermediates in the synthesis of various pharmaceuticals, including beta-blockers (from reaction with amines), antiviral drugs like Indinavir, and antifungal agents like Posaconazole.[16]

  • Aziridines are present in numerous biologically active compounds and are precursors to valuable chiral ligands and amino acids.[17][18] Several anticancer agents, such as Mitomycin C, contain the aziridine ring, which is crucial for their mechanism of action.[18] The ring-opening of aziridines provides a direct route to 1,2-diamines and β-amino alcohols, which are prevalent in many drug candidates.[19]

Conclusion

Both epoxides and this compound are powerful intermediates for constructing complex molecules. The choice between them depends on the desired synthetic outcome and the specific functionalities required in the target molecule.

  • Epoxides are generally more reactive and are ideal for SN2-type reactions with strong nucleophiles at the less substituted carbon or SN1-type reactions at the more substituted carbon under acidic conditions.

  • This compound and other aziridines offer the advantage of introducing a nitrogen atom directly. Their reactivity is highly tunable through N-substitution, allowing for precise control over the ring-opening process, although they often require activation. For N-activated aziridines, the regioselectivity can be exceptionally high, providing a robust method for synthesizing complex amino compounds.

Understanding the fundamental mechanistic differences outlined in this guide is paramount for researchers aiming to leverage these synthons effectively in the design and development of new therapeutics.

References

  • Thieme. (n.d.). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Retrieved from [Link][20]

  • Yudin, A. K. (Ed.). (2006). Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines. Wiley-VCH. Retrieved from [Link][21]

  • Ghorai, M. K., et al. (2012). Nucleophilic Ring-Opening of Epoxide and Aziridine Acetates for the Stereodivergent Synthesis of β-Hydroxy and β-Amino γ-Lactams. The Journal of Organic Chemistry. Retrieved from [Link][14]

  • Srivastava, R., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Retrieved from [Link][9]

  • Chemistry Steps. (n.d.). The Stereochemistry of Epoxide Reactions. Retrieved from [Link][4]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Retrieved from [Link][22]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link][6]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link][2]

  • Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link][5]

  • Ha, H.-J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]

  • Ferreira, F. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Retrieved from [Link][16]

  • Ha, H.-J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. Retrieved from [Link][7]

  • Epoxides and aziridines - A mini review. (2006). ResearchGate. Retrieved from [Link][23]

  • Wikipedia. (n.d.). Aziridines. Retrieved from [Link][18]

  • Ghorai, M. K., et al. (2012). Nucleophilic ring-opening of epoxide and aziridine acetates for the stereodivergent synthesis of β-hydroxy and β-amino γ-lactams. PubMed. Retrieved from [Link][24]

  • Kim, H. Y., Talukdar, A., & Cushman, M. (2006). Regioselective Synthesis of N-β-Hydroxyethylaziridines by the Ring Opening Reaction of Epoxides with Aziridine Generated In Situ. PMC. Retrieved from [Link][10]

  • Tanner, D., & Groth, T. (1997). Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. DTU Research Database. Retrieved from [Link][11]

  • Yudin, A. K. (Ed.). (2007). Aziridines and Epoxides in Organic Synthesis. ResearchGate. Retrieved from [Link][17]

  • Kim, H. Y., Talukdar, A., & Cushman, M. (2006). Regioselective Synthesis of N-β-Hydroxyethylaziridines by the Ring-Opening Reaction of Epoxides with Aziridine Generated in Situ. Organic Chemistry Portal. Retrieved from [Link][25]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2022). MDPI. Retrieved from [Link][19]

  • Srivastava, R., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. ResearchGate. Retrieved from [Link][26]

  • Regioselective ring opening of aziridine-fused.... (n.d.). ResearchGate. Retrieved from [Link][27]

  • Organic Chemistry with Victor. (2023). Epoxide Opening in Acidic and Basic Conditions. YouTube. Retrieved from [Link][28]

  • Nikpassand, M., & Zare, A. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. Retrieved from [Link][13]

  • Cho, G.-Y., et al. (2013). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. MDPI. Retrieved from [Link][15]

  • Kumar, A., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Retrieved from [Link][12]

  • Hsueh, N., Clarkson, G. J., & Shipman, M. (2015). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Chemistry Portal. Retrieved from [Link][29]

Sources

A Senior Application Scientist's Guide to Evaluating 1-Aziridineethanol-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug and gene delivery, the rational design of polymeric carriers is paramount. Cationic polymers, in particular, have garnered significant attention for their ability to electrostatically interact with and condense anionic payloads like nucleic acids and certain drugs, facilitating cellular uptake.[1] Among these, polymers derived from 1-Aziridineethanol present a compelling, albeit complex, platform. This guide offers an in-depth evaluation of their performance, benchmarked against established alternatives, and provides the experimental frameworks necessary for their rigorous assessment.

The core of a this compound-based polymer's functionality lies in the chemistry of its monomer. This compound, or N-(2-hydroxyethyl)aziridine, is a bifunctional molecule featuring a reactive aziridine ring and a hydroxyl group.[2] The strained three-membered aziridine ring is susceptible to cationic ring-opening polymerization (CROP), yielding a polymer backbone structurally similar to the widely-used polyethylenimine (PEI), but with a key distinction: a hydroxyl group extending from each repeating unit.[3] This hydroxyl moiety offers a valuable site for post-polymerization modification and can alter the polymer's hydrophilicity and hydrogen-bonding capabilities, influencing its interaction with biological systems.

However, the high reactivity of the aziridine ring also brings inherent challenges, primarily concerning cytotoxicity. Aziridine-containing compounds are known alkylating agents and can be toxic, a factor that must be carefully managed and mitigated in any drug delivery application.[4][5]

Synthesis and Characterization: Establishing a Baseline

The performance of any polymer is intrinsically linked to its physicochemical properties, which are defined during synthesis and verified through characterization.

Synthesis via Cationic Ring-Opening Polymerization (CROP)

The polymerization of this compound is typically initiated by an acid catalyst, which protonates the nitrogen atom of the aziridine ring, making it susceptible to nucleophilic attack by another monomer. This process results in a poly(this compound) (PAE) chain.

Below is a conceptual workflow for the synthesis of PAE. The choice of initiator and solvent is critical; aprotic solvents are generally preferred to avoid premature termination. The reaction temperature and time directly influence the molecular weight and polydispersity of the final polymer, which are crucial determinants of both efficacy and toxicity.

G cluster_0 Synthesis Workflow Monomer This compound Monomer (in aprotic solvent) Reaction Polymerization Reactor (Inert Atmosphere, Controlled Temp.) Monomer->Reaction Initiator Acid Catalyst Initiator (e.g., H₂SO₄, TfOH) Initiator->Reaction Quench Quenching Agent (e.g., Base) Reaction->Quench Terminate Reaction Purification Purification (Dialysis against water) Quench->Purification Remove Impurities Product Lyophilized PAE Polymer Purification->Product G cluster_0 Cellular Uptake and Release Polyplex Cationic Polymer/ Anionic Cargo Polyplex Cell Cell Membrane Polyplex->Cell Electrostatic Interaction Endosome Endosome Cell->Endosome Endocytosis Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Vesicle Rupture Release Cargo Release (e.g., Gene Expression) Escape->Release

Sources

A Comparative Guide to the Reactivity of 1-Aziridineethanol and Acyclic Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the choice of building blocks is paramount to the successful construction of complex molecular architectures. Amino alcohols, possessing both a nucleophilic amine and a versatile hydroxyl group, are a cornerstone of this endeavor. Among them, 1-Aziridineethanol stands out due to its unique strained three-membered ring system, which imparts distinct reactivity compared to its acyclic analogues like ethanolamine and N-methylethanolamine. This guide provides an in-depth, objective comparison of the reactivity of this compound with these common amino alcohols, supported by mechanistic insights and experimental considerations.

Introduction: A Tale of Two Architectures

This compound, ethanolamine, and N-methylethanolamine share the common structural feature of an amino and a hydroxyl group separated by a two-carbon linker. However, the cyclic nature of the aziridine in this compound introduces significant ring strain, fundamentally altering its chemical behavior.

  • This compound: A bifunctional molecule featuring a highly reactive three-membered aziridine ring and a primary alcohol. The ring strain makes the carbon atoms of the aziridine ring highly susceptible to nucleophilic attack.

  • Ethanolamine: A simple, linear amino alcohol with a primary amine and a primary alcohol. It is a widely used building block in various chemical syntheses.

  • N-Methylethanolamine: A secondary amine analogue of ethanolamine, offering different reactivity and steric profiles due to the methyl substituent on the nitrogen atom.

This guide will dissect the reactivity of these molecules by examining the nucleophilicity of the nitrogen atom and the reactivity of the hydroxyl group, underpinned by structural and electronic properties.

The Decisive Factor: Ring Strain and Nucleophilicity

The most significant differentiator in the reactivity of this compound is the inherent strain of the aziridine ring. This strain, a consequence of bond angles compressed to approximately 60° from the ideal 109.5° for sp³ hybridized carbons, makes the ring prone to opening reactions.[1]

Basicity and Nucleophilicity: A Comparative Analysis

While often correlated, basicity and nucleophilicity are distinct properties. Basicity, a thermodynamic concept, is typically measured by the pKa of the conjugate acid. Nucleophilicity, a kinetic phenomenon, refers to the rate at which a nucleophile attacks an electrophile.

CompoundStructurepKa of Conjugate Acid
This compoundthis compound7.8[2]
EthanolamineEthanolamine9.5[3]
N-MethylethanolamineN-Methylethanolamine9.9[4]

From the pKa values, it is evident that the acyclic amino alcohols are more basic than this compound. The lower basicity of the aziridine nitrogen is attributed to the increased s-character of the nitrogen's lone pair orbital due to the strained ring geometry.

However, when considering nucleophilicity, the story is more nuanced. While the acyclic amines are generally strong nucleophiles, the high propensity of the aziridine ring to undergo ring-opening reactions makes this compound a potent nucleophile in reactions where this strain is relieved.

The Aziridine Ring: A Spring-Loaded Electrophile Acceptor

The reactivity of this compound is dominated by the electrophilicity of the ring carbons, which are readily attacked by a wide range of nucleophiles.[5] This reaction is driven by the release of the ring strain.

DOT Script for Aziridine Ring Opening

G cluster_reactants Reactants cluster_product Ring-Opened Product Aziridine This compound Product HO-CH₂-CH₂-N(H)-CH₂-CH₂-Nu Aziridine->Product Nucleophilic Attack (Ring Opening) Nucleophile Nu⁻

Caption: General mechanism of nucleophilic ring-opening of this compound.

A computational study on the ring-opening of aziridines and epoxides by a carboxylate nucleophile revealed that the activation energy for the ring-opening of a model aziridine is significantly higher than that of the corresponding epoxide (ΔE≠ = 32.1 kcal/mol for aziridine vs. 16.6 kcal/mol for epoxide). However, the introduction of an electron-withdrawing group on the nitrogen atom can dramatically lower this activation barrier. In the case of this compound, the N-hydroxyethyl group is electron-donating, making it a "non-activated" aziridine. Despite this, the inherent ring strain still drives its reactivity towards strong nucleophiles.

Reactivity of the Hydroxyl Group

The hydroxyl group in all three amino alcohols behaves as a typical primary alcohol. It can be acylated, alkylated, and oxidized. The nucleophilicity of the hydroxyl group is generally lower than that of the amino group. In reactions with electrophiles, the more nucleophilic nitrogen atom will typically react preferentially, especially under neutral or basic conditions.

However, the reactivity of the hydroxyl group can be exploited by using protecting group strategies or by conducting reactions under acidic conditions where the amine is protonated and thus, less nucleophilic.

Comparative Reaction Profiles

While direct, side-by-side kinetic data for the same reaction under identical conditions for all three compounds is scarce in the literature, we can infer their relative reactivities in key transformations based on their structural and electronic properties.

Nucleophilic Substitution Reactions

In SN2 reactions, the nucleophilicity of the amine is the key determinant of the reaction rate.

  • This compound: Will act as a potent nucleophile, leading to ring-opened products. The reaction is often irreversible and driven by the release of ring strain.

  • Ethanolamine & N-Methylethanolamine: Both are effective nucleophiles. N-Methylethanolamine, being a secondary amine, may react slower than the primary amine of ethanolamine due to slightly increased steric hindrance.

Aza-Michael Additions

The conjugate addition of amines to α,β-unsaturated carbonyl compounds is a synthetically valuable transformation.

  • This compound: Readily undergoes aza-Michael addition, again through a ring-opening mechanism.

  • Ethanolamine & N-Methylethanolamine: Both are excellent nucleophiles for aza-Michael additions. Computational and experimental studies have shown that primary amines generally react faster than secondary amines in aza-Michael additions to acrylates.[2][5] This is attributed to better solvation of the zwitterionic intermediate and less steric hindrance during the proton transfer step.

Experimental Protocols

The following are representative, generalized protocols for key reactions involving these amino alcohols. Researchers should optimize conditions for their specific substrates.

Protocol: Ring-Opening of this compound with a Thiol Nucleophile

This protocol describes a typical nucleophilic ring-opening reaction of this compound.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the thiol nucleophile (1.1 eq.).

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired ring-opened product.

DOT Script for Experimental Workflow

G Start Start Setup Reaction Setup: This compound + Thiol in Solvent Start->Setup Reaction Stir at Room Temperature (Monitor by TLC/GC-MS) Setup->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Ring-Opened Product Purification->Product

Caption: Workflow for the ring-opening of this compound.

Protocol: Acylation of the Amino Group in Ethanolamine

This protocol is a standard procedure for the N-acylation of a primary amino alcohol.

  • Reaction Setup: Dissolve ethanolamine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise to the cooled solution with vigorous stirring.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for a specified time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Summary of Reactivity Comparison

FeatureThis compoundEthanolamineN-Methylethanolamine
Primary Mode of Reactivity Ring-opening of the aziridineNucleophilic attack by the primary amineNucleophilic attack by the secondary amine
Nitrogen Basicity (pKa) Lower (7.8)Higher (9.5)Highest (9.9)
Nitrogen Nucleophilicity High (driven by ring strain release)HighHigh (slightly lower than primary amine due to sterics)
Hydroxyl Group Reactivity Typical primary alcoholTypical primary alcoholTypical primary alcohol
Key Synthetic Utility Access to 1,2-difunctionalized aminesVersatile building block for primary aminesVersatile building block for secondary amines

Conclusion

This compound exhibits a unique and heightened reactivity profile compared to its acyclic counterparts, ethanolamine and N-methylethanolamine. This is predominantly due to the inherent ring strain of the aziridine moiety, which makes it a potent electrophile acceptor in ring-opening reactions. While ethanolamine and N-methylethanolamine are excellent nucleophiles in their own right, their reactions are typically straightforward substitutions or additions at the nitrogen atom. The choice between these amino alcohols will, therefore, depend on the desired synthetic outcome. For the construction of complex, difunctionalized amine architectures in a single step, this compound offers a powerful and efficient strategy. For applications requiring a simple primary or secondary amino alcohol nucleophile, ethanolamine and N-methylethanolamine remain the reagents of choice. A thorough understanding of their distinct reactivities is crucial for the rational design of synthetic routes in drug discovery and materials science.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, G., & D'hooghe, M. (2018). Nucleophilic ring opening reactions of aziridines. Arkivoc, 2018(5), 1-3.
  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itacon
  • Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. (n.d.). DORAS | DCU Research Repository.
  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. (2016). PubMed.
  • Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening. (n.d.). PubMed Central.
  • Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines. (n.d.). Wiley-VCH.
  • Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. (n.d.). PubMed Central.
  • Introduction to Organic Chemistry. (n.d.). 3.6.
  • Alcohols - Chemistry LibreTexts. (2023, January 22). Hydroxyl Group Substitution.
  • Melnyk, S. R., Danyliuk, R. V., & Melnyk, Y. R. (2023). ETHANOLAMINE AND PENTYL ACETATE INTERACTION CATALYZED BY CATION EXCHANGE RESIN: KINETIC INSIGHT. Journal of Chemistry and Technologies, 31(1), 167-177.
  • Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. (n.d.). PubMed Central.
  • Aziridine synthesis by coupling amines and alkenes via an electrogenerated dic
  • Probability of Reaction Pathways of Amine With Epoxides in the Reagent Ratio of 1:1 and 1:2. (2022, January 10).
  • Trends of the rate coefficients for the reaction of OH radicals with epoxides. (n.d.).
  • Smolecule. (n.d.). Buy this compound | 1072-52-2.
  • Karimov Javohir Sobirzoda. (2025, October 17). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. American Journal of Applied Science and Technology.
  • Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. (2015, June 30). The Royal Society of Chemistry.
  • MSU chemistry. (n.d.). Alcohol Reactivity.
  • Michael Addition Reaction Under Green Chemistry. (n.d.). IJSDR.
  • Alkylative Aziridine Ring-Opening Reactions. (n.d.). MDPI.
  • (PDF) The Living Anionic Polymerization of Activated Aziridines: Systematic Study of Reaction Conditions and Kinetics. (n.d.).
  • Recent updates and future perspectives in aziridine synthesis and reactivity. (n.d.). PubMed Central.
  • Table of Acids with Ka and pKa Values* CLAS. (n.d.).
  • Nucleophilic ring opening reactions of aziridines. (n.d.). Semantic Scholar.
  • Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. (n.d.). Green Chemistry (RSC Publishing).
  • Designer Dithiocarbamates as Radical Covalent Catalysts via Excited-State Triplet Biradicals: Application to Skeletal Reorganization of Vinylaziridines. (2026, January 30). Journal of the American Chemical Society.
  • A computational study of the chemical reactivity of isoxaflutole herbicide and its active metabolite using global and local descriptors. (2020, September 18).
  • Preface to “Aziridine Chemistry”. (2021, March 11). PubMed Central.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Organic & Biomolecular Chemistry.
  • A convenient way for the synthesis of mono N-alkyl
  • Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. (n.d.). PubMed Central.
  • pKa Data Compiled by R.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (2025, August 28). Chair of Analytical Chemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.